4-(4-Tert-butylphenyl)sulfonylmorpholine
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Overview
Description
4-(4-Tert-butylphenyl)sulfonylmorpholine is an organic compound with the molecular formula C14H21NO3S It is characterized by the presence of a morpholine ring substituted with a sulfonyl group and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)sulfonylmorpholine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Tert-butylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products may include sulfinates or sulfides.
Substitution: Products depend on the nucleophile used, resulting in various substituted morpholine derivatives.
Scientific Research Applications
4-(4-Tert-butylphenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a useful scaffold in drug design.
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the sulfonyl and morpholine functionalities.
Morpholine: Contains the morpholine ring but lacks the sulfonyl and tert-butylphenyl groups.
Sulfonylmorpholine Derivatives: Various derivatives exist with different substituents on the morpholine ring or the sulfonyl group.
Uniqueness: 4-(4-Tert-butylphenyl)sulfonylmorpholine is unique due to the combination of the sulfonyl group, morpholine ring, and tert-butylphenyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)12-4-6-13(7-5-12)19(16,17)15-8-10-18-11-9-15/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDHDLFWMNULS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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